molecular formula C5H8O B108597 2-Methyl-2,3-dihydrofuran CAS No. 1708-25-4

2-Methyl-2,3-dihydrofuran

Cat. No.: B108597
CAS No.: 1708-25-4
M. Wt: 84.12 g/mol
InChI Key: WRWGLRHYWHYHJG-UHFFFAOYSA-N
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Description

2-Methyl-2,3-dihydrofuran is a heterocyclic organic compound with the molecular formula C5H8O. It is a colorless, volatile liquid that is isomeric with 2,5-dihydrofuran. This compound is one of the simplest enol ethers and is known for its reactivity and versatility in various chemical reactions .

Chemical Reactions Analysis

2-Methyl-2,3-dihydrofuran undergoes various types of chemical reactions:

    Oxidation: It can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into saturated compounds.

    Substitution: It undergoes substitution reactions with electrophiles and nucleophiles.

    Cycloaddition: It participates in Diels-Alder reactions with dienes.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methyl-2,3-dihydrofuran involves its reactivity as an enol ether. It can undergo electrophilic addition and substitution reactions due to the presence of the electron-rich double bond. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of various reaction intermediates and products .

Comparison with Similar Compounds

2-Methyl-2,3-dihydrofuran can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and versatility of this compound in various chemical reactions and applications.

Properties

IUPAC Name

2-methyl-2,3-dihydrofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-5-3-2-4-6-5/h2,4-5H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWGLRHYWHYHJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455643
Record name Furan, dihydromethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95461-55-5
Record name Furan, dihydromethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 2-methyl-2,3-dihydrofuran influence its ability to bind to metal complexes?

A: The presence of both an oxygen atom and a double bond within the ring structure of this compound provides two potential binding sites for transition metal complexes. Research using time-resolved infrared absorption spectroscopy has shown that this compound can bind to metal carbonyl complexes, such as M(CO)5 (where M = Cr, Mo, W), in two distinct ways: through the oxygen atom (η1 binding mode) or through the double bond (η2 binding mode) [].

Q2: What factors influence the preference for η1 vs η2 binding modes in metal complexes with this compound?

A: The preferred binding mode depends on both steric and electronic factors, which are influenced by the specific metal involved []. For example, in tungsten (W) complexes, the kinetics of isomerization from the η1 to the η2 isomer are primarily determined by the proximity of the double bond to the metal center in the η1 starting complex. This suggests a steric influence, where a closer double bond facilitates the transition to the η2 form. Conversely, the overall stability of each isomer (thermodynamics of the η1 ⇄ η2 equilibrium) appears to be governed by electronic factors, which are specific to the metal and its interaction with the binding site. For chromium (Cr) and molybdenum (Mo) complexes, both steric and electronic factors play a significant role in determining the preferred binding mode.

Q3: Can you describe a chemical synthesis where this compound is a key intermediate or product?

A: Research on the synthesis of muscarine analogs describes a reaction pathway where this compound derivatives play a crucial role []. Specifically, the hydrolysis of 5-(3-bromo-2-propynylidene)-4-methyl-1,3-dioxolane yields 5-bromomethyl-2-methyl-2,3-dihydrofuran-3-one as the primary product. This highlights the potential for this compound derivatives to serve as valuable building blocks in organic synthesis, particularly for accessing complex heterocyclic compounds.

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